1-(5,6-dihydrobenzo[b][1]benzothiepin-5-yl)-N,N-dimethylmethanamine;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5,6-dihydrobenzobbenzothiepin-5-yl)-N,N-dimethylmethanamine;hydrochloride is a chemical compound with a complex structure that includes a benzothiepin ring system
Vorbereitungsmethoden
The synthesis of 1-(5,6-dihydrobenzobbenzothiepin-5-yl)-N,N-dimethylmethanamine;hydrochloride involves several steps. One common synthetic route includes the following steps:
Formation of the benzothiepin ring: This can be achieved through a cyclization reaction involving a suitable precursor.
Introduction of the dimethylmethanamine group: This step typically involves a substitution reaction where a dimethylamine group is introduced into the benzothiepin ring system.
Formation of the hydrochloride salt: The final step involves the reaction of the free base with hydrochloric acid to form the hydrochloride salt.
Industrial production methods for this compound would likely involve optimization of these steps to maximize yield and purity while minimizing costs and environmental impact.
Analyse Chemischer Reaktionen
1-(5,6-dihydrobenzobbenzothiepin-5-yl)-N,N-dimethylmethanamine;hydrochloride can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace certain groups in the molecule.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-(5,6-dihydrobenzobbenzothiepin-5-yl)-N,N-dimethylmethanamine;hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving receptor binding and signal transduction pathways.
Industry: The compound can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(5,6-dihydrobenzobbenzothiepin-5-yl)-N,N-dimethylmethanamine;hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
1-(5,6-dihydrobenzobbenzothiepin-5-yl)-N,N-dimethylmethanamine;hydrochloride can be compared with other similar compounds, such as:
- 1-(1-fluoro-5,6-dihydrobenzo bbenzothiepin-5-yl)-4-methylpiperazine : Another benzothiepin derivative with different substituents .
The uniqueness of 1-(5,6-dihydrobenzobbenzothiepin-5-yl)-N,N-dimethylmethanamine;hydrochloride lies in its specific chemical structure and the particular effects it exerts on biological systems.
Eigenschaften
CAS-Nummer |
23247-39-4 |
---|---|
Molekularformel |
C17H20ClNS |
Molekulargewicht |
305.9 g/mol |
IUPAC-Name |
1-(5,6-dihydrobenzo[b][1]benzothiepin-5-yl)-N,N-dimethylmethanamine;hydrochloride |
InChI |
InChI=1S/C17H19NS.ClH/c1-18(2)12-14-11-13-7-3-5-9-16(13)19-17-10-6-4-8-15(14)17;/h3-10,14H,11-12H2,1-2H3;1H |
InChI-Schlüssel |
DVNROWSUNXGNHC-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)CC1CC2=CC=CC=C2SC3=CC=CC=C13.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.